Cas no 128585-03-5 (b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1®3)-O-[O-b-D-xylopyranosyl-(1®4)-6-deoxy-a-L-mannopyranosyl-(1®4)]- (9CI))

b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1®3)-O-[O-b-D-xylopyranosyl-(1®4)-6-deoxy-a-L-mannopyranosyl-(1®4)]- (9CI) structure
128585-03-5 structure
Product Name:b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1®3)-O-[O-b-D-xylopyranosyl-(1®4)-6-deoxy-a-L-mannopyranosyl-(1®4)]- (9CI)
CAS-Nr.:128585-03-5
MF:C49H79NO19
MW:986.146877527237
CID:142358
PubChem ID:159581
Update Time:2025-04-19

b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1®3)-O-[O-b-D-xylopyranosyl-(1®4)-6-deoxy-a-L-mannopyranosyl-(1®4)]- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1&reg
    • Incanumine
    • (3beta,22alpha,25R)-Spirosol-5-en-3-yl O-beta-D-xylopyranosyl-(1-3)-O-(O-beta-D-xylopyranosyl-(1-4)-6-deoxy-L-mannopyranosyl-(1-4))-beta-D-glucopyranoside
    • 4)]- (9CI)
    • 4)-6-deoxy-a-L-mannopyranosyl-(1&reg
    • beta-D-Glucopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-beta-D-xylopyranosyl-(1-3)-O-(O-beta-D-xylopyranosyl-(1-4)-6-deoxy-alpha-L-man
    • O(3)-(beta-Xylopyranosyl-(1-3(glu))-(beta-xylopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4(glu)))-beta-glucopyranosyl)-solasodine
    • 2-[4,5-dihydroxy-6-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol
    • spirosol-5-en-3-yl pentopyranosyl-(1->3)-[pentopyranosyl-(1->4)-6-deoxyhexopyranosyl-(1->4)]hexopyranoside
    • beta-D-Glucopyranoside, (3beta,22alpha,25R)-spirosol-5-en-3-yl O-beta-D-xylopyranosyl-(1-3)-O-(O-beta-D-xylopyranosyl-(1-4)-6-deoxy-alpha-L-mannopyranosyl-(1-4))-
    • 128585-03-5
    • DTXSID30926168
    • b-D-Glucopyranoside, (3b,22a,25R)-spirosol-5-en-3-yl O-b-D-xylopyranosyl-(1®3)-O-[O-b-D-xylopyranosyl-(1®4)-6-deoxy-a-L-mannopyranosyl-(1®4)]- (9CI)
    • Inchi: 1S/C49H79NO19/c1-20-8-13-49(50-16-20)21(2)32-30(69-49)15-27-25-7-6-23-14-24(9-11-47(23,4)26(25)10-12-48(27,32)5)64-46-39(60)42(68-44-37(58)34(55)29(53)19-62-44)41(31(17-51)65-46)67-45-38(59)35(56)40(22(3)63-45)66-43-36(57)33(54)28(52)18-61-43/h6,20-22,24-46,50-60H,7-19H2,1-5H3
    • InChI-Schlüssel: JUIQDBJRSFBVFU-UHFFFAOYSA-N
    • Lächelt: O1C2(CCC(C)CN2)C(C)C2C1CC1C3CC=C4CC(CCC4(C)C3CCC12C)OC1C(C(C(C(CO)O1)OC1C(C(C(C(C)O1)OC1C(C(C(CO1)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O

Berechnete Eigenschaften

  • Genaue Masse: 985.52477
  • Monoisotopenmasse: 985.52462929g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 20
  • Schwere Atomanzahl: 69
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 1830
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 29
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: -0.9
  • Topologische Polaroberfläche: 297Ų

Experimentelle Eigenschaften

  • PSA: 297.4
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Aoguang Biotechnology Co., Ltd